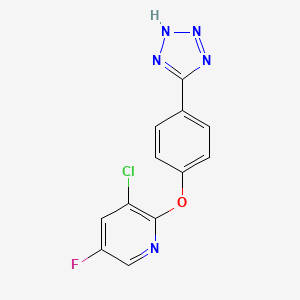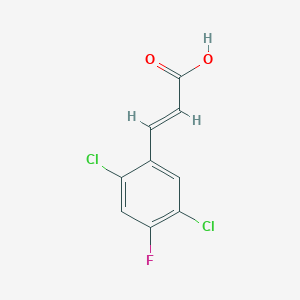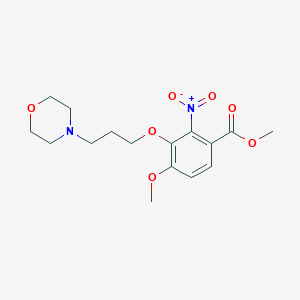
N-(Azido-PEG10)-N-PEG10-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Azido-PEG10)-N-PEG10-acid is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. This compound is widely used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, labeling, and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Azido-PEG10)-N-PEG10-acid can be synthesized through a multi-step process involving the following key steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.
Carboxylation: The terminal carboxylic acid group is introduced through carboxylation reactions, often using carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve yield.
Purification: Techniques such as chromatography and crystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Azido-PEG10)-N-PEG10-acid undergoes several types of chemical reactions:
Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Amide Bond Formation: The terminal carboxylic acid group can react with primary amines in the presence of activators like EDC or DCC to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Alkyne Compounds: React with azide groups in click chemistry.
EDC or DCC: Activators for amide bond formation.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Formed through reactions with primary amines.
Wissenschaftliche Forschungsanwendungen
N-(Azido-PEG10)-N-PEG10-acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling biomolecules and studying biological processes.
Medicine: Utilized in drug development, particularly in the creation of targeted therapies.
Industry: Applied in the development of advanced materials and surface modifications.
Wirkmechanismus
The mechanism of action of N-(Azido-PEG10)-N-PEG10-acid involves its ability to participate in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages, while the carboxylic acid group can form amide bonds with primary amines . These reactions enable the compound to act as a versatile linker in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG10-amine: Contains an azide group and an amine group, used in similar click chemistry reactions.
Azido-PEG10-NHS ester: Contains an azide group and an NHS ester, used for bioconjugation.
Uniqueness
N-(Azido-PEG10)-N-PEG10-acid is unique due to its combination of an azide group and a terminal carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group.
Eigenschaften
Molekularformel |
C45H90N4O22 |
|---|---|
Molekulargewicht |
1039.2 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C45H90N4O22/c46-49-48-4-8-55-12-16-59-20-24-63-28-32-67-36-40-71-44-43-70-39-35-66-31-27-62-23-19-58-15-11-54-7-3-47-2-6-53-10-14-57-18-22-61-26-30-65-34-38-69-42-41-68-37-33-64-29-25-60-21-17-56-13-9-52-5-1-45(50)51/h47H,1-44H2,(H,50,51) |
InChI-Schlüssel |
MMVAMCAREJYWCU-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)
![3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13728171.png)


![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)

![7-(2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13728181.png)
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)


![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)
![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)


